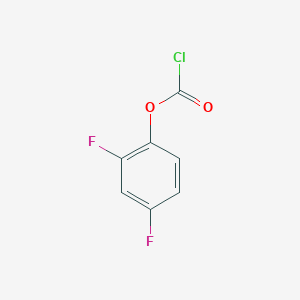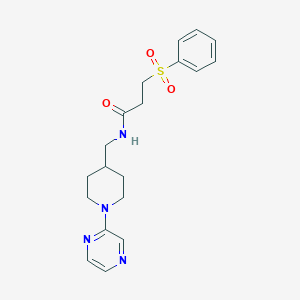
3-(phenylsulfonyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(phenylsulfonyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as PSP and has been the subject of numerous studies aimed at understanding its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The synthesis and chemical transformations of compounds related to "3-(phenylsulfonyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide" have been explored in various contexts. For instance, research has shown that arylsulfonyl isocyanates, which share structural motifs with the compound , undergo addition-rearrangement reactions with certain substrates to generate functionalized piperidones. This process highlights the potential of these compounds in synthetic organic chemistry for creating structurally complex and functionalized heterocycles (Jao et al., 1996).
Biological Activities
Compounds bearing structural similarities to "3-(phenylsulfonyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide" have been investigated for various biological activities. For example, N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been studied for their potential as adhesion molecule inhibitors, which could have therapeutic implications in inflammatory diseases and other conditions where adhesion molecule modulation is beneficial (Kaneko et al., 2004).
Enzyme Inhibition
Sulfonamide derivatives, particularly those incorporating piperidine rings, have been assessed for their enzyme inhibitory properties. Studies have identified such compounds as potent inhibitors of enzymes like phospholipase A2, suggesting their utility in therapeutic applications related to enzyme regulation (Oinuma et al., 1991). Additionally, other research has focused on synthesizing bioactive sulfonamides with piperidine nuclei, evaluating their activity against cholinesterases, which is relevant in the context of neurological disorders such as Alzheimer's disease (Khalid, 2012).
Antimicrobial Activity
The synthesis of new heterocycles based on piperidine and their evaluation for antimicrobial activity has also been a significant area of research. These studies contribute to the development of new antimicrobial agents, which is crucial in addressing the global challenge of antibiotic resistance (El‐Emary et al., 2002).
Anticancer Potential
Research into propanamide derivatives bearing piperidinyl-oxadiazole structures has indicated their promising anticancer properties. The exploration of such compounds provides insights into novel anticancer therapies and the molecular mechanisms underpinning their activity (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-19(8-13-27(25,26)17-4-2-1-3-5-17)22-14-16-6-11-23(12-7-16)18-15-20-9-10-21-18/h1-5,9-10,15-16H,6-8,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTDKFCCYWOOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

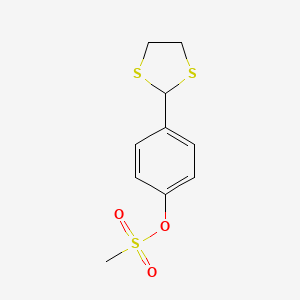
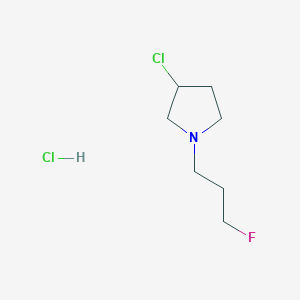
![5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2799241.png)

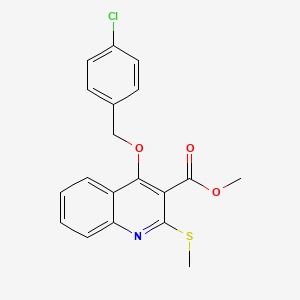

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2799247.png)

![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2799250.png)

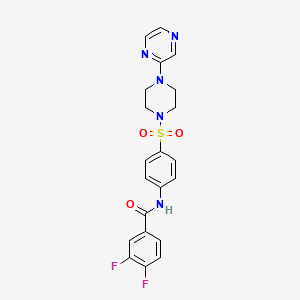
![(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene](/img/structure/B2799255.png)
![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799256.png)
